2-Chloro-1-(6-fluoro-2-pyridyl)ethanone
Description
2-Chloro-1-(6-fluoro-2-pyridyl)ethanone is a halogenated ketone featuring a pyridine ring substituted with a fluorine atom at the 6-position and a chloroacetyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines electron-withdrawing substituents (fluorine and chlorine) that influence reactivity and physicochemical properties, making it valuable for forming heterocyclic frameworks or functionalized derivatives .
Properties
IUPAC Name |
2-chloro-1-(6-fluoropyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-4-6(11)5-2-1-3-7(9)10-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGJJJCIOWMUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(6-fluoro-2-pyridyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 6-fluoro-2-pyridinecarboxaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-1-(6-fluoro-2-pyridyl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing the production yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(6-fluoro-2-pyridyl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are commonly used reducing agents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are typical oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethanones with various functional groups replacing the chloro group.
Reduction: The major product is 2-chloro-1-(6-fluoro-2-pyridyl)ethanol.
Oxidation: The major product is 2-chloro-1-(6-fluoro-2-pyridyl)acetic acid.
Scientific Research Applications
2-Chloro-1-(6-fluoro-2-pyridyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(6-fluoro-2-pyridyl)ethanone depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor antagonist. The chloro and fluoro substituents can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The carbonyl group can also participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The 6-fluoro substituent in the target compound increases electrophilicity compared to 6-methoxy analogs, favoring nucleophilic substitution reactions .
- Positional isomerism : Chlorine at the pyridine’s 3-position (e.g., ) introduces steric hindrance distinct from 2-position substitution in the target compound.
- Trifluoroacetyl derivatives : Compounds like exhibit enhanced metabolic stability due to the trifluoromethyl group, a feature absent in the target compound but relevant for drug design.
Physicochemical Properties
The table below summarizes available data for key analogs:
Analysis :
- Molecular weight : The target compound (187.57 g/mol) is lighter than trifluoroacetyl analogs (e.g., 225.56 g/mol in ), impacting solubility and diffusion rates.
- Predicted properties : Chlorine substituents correlate with higher density and boiling points (e.g., 1.381 g/cm³ in ), while fluorine’s electronegativity may lower pKa compared to methoxy derivatives.
Trends :
SAR Insights :
- Electron-withdrawing groups : Fluoro and chloro substituents enhance electrophilicity, improving reactivity in nucleophilic substitutions critical for drug derivatization.
- Heterocyclic vs. aromatic cores: Pyridyl ethanones (e.g., ) may offer better bioavailability than purely aromatic analogs due to increased polarity.
Biological Activity
2-Chloro-1-(6-fluoro-2-pyridyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article provides a detailed overview of its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro group and a fluorinated pyridine moiety, which contribute to its electrophilic nature and reactivity. The molecular formula is , and its structure is characterized by the following components:
- Chloro Group : Enhances reactivity and potential for enzyme interaction.
- Fluorinated Pyridine : Imparts unique electronic properties that can influence biological activity.
The biological activity of 2-Chloro-1-(6-fluoro-2-pyridyl)ethanone is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity through competitive or non-competitive inhibition mechanisms. The presence of the carbonyl group allows for hydrogen bonding with active site residues of enzymes.
- Receptor Binding : Its structural similarity to biologically active molecules suggests potential as a receptor antagonist, influencing signaling pathways in cellular systems.
Antiviral Activity
Research indicates that compounds similar to 2-Chloro-1-(6-fluoro-2-pyridyl)ethanone exhibit antiviral properties. For example, studies have shown that related compounds demonstrate significant activity against HIV-1, with some achieving picomolar efficacy . The fluorinated pyridine moiety enhances the binding affinity to viral proteins, potentially inhibiting viral replication.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, its structural analogs have shown promising results against prostate cancer cells, leading to cell cycle arrest and apoptosis . The mechanism involves disruption of critical signaling pathways necessary for tumor growth.
Study on HIV-1 Inhibition
A comparative study evaluated the effects of 2-Chloro-1-(6-fluoro-2-pyridyl)ethanone derivatives on HIV-1 infected cells. The results indicated that these compounds exhibited potent inhibitory activity against wild-type HIV-1 and clinically relevant mutants. The highest antiviral activity correlated with specific stereochemical configurations of the compounds, emphasizing the importance of molecular structure in drug efficacy .
Anticancer Activity Assessment
In another study focusing on anticancer properties, derivatives of 2-Chloro-1-(6-fluoro-2-pyridyl)ethanone were tested against human lung tumor cell lines (A549). Results showed a dose-dependent inhibition of cell proliferation, suggesting potential therapeutic applications in cancer treatment .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
